N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methoxybenzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methoxybenzohydrazide can be synthesized through a condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 4-methoxybenzohydrazide in ethanol . The reaction typically involves refluxing the mixture at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthoquinones, while reduction may produce the corresponding hydrazine derivatives.
Scientific Research Applications
Biology: Investigated for its antimicrobial activity against various bacterial and fungal species.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism by which N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methoxybenzohydrazide exerts its effects involves its interaction with molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to inhibition of enzyme activity or disruption of DNA function, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-oxopiperidine-1-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methoxybenzohydrazide is unique due to its specific structural features, such as the presence of both naphthalene and methoxybenzene moieties
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C19H16N2O3/c1-24-15-9-6-14(7-10-15)19(23)21-20-12-17-16-5-3-2-4-13(16)8-11-18(17)22/h2-12,22H,1H3,(H,21,23)/b20-12+ |
InChI Key |
UPSDUCJJPJUNKO-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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